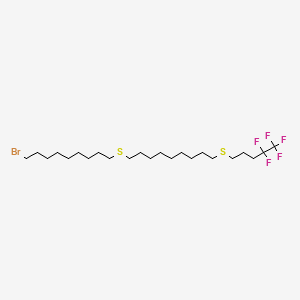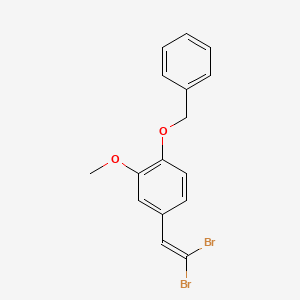
Sulfachlorpyridazine-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfachlorpyridazine-d4 is a deuterium-labeled variant of Sulfachlorpyridazine . Sulfachlorpyridazine is a sulfonamide antibiotic drug used in poultry farming . It has been marketed as Vetisulid for use in cattle, swine, and birds .
Molecular Structure Analysis
The molecular formula of Sulfachlorpyridazine-d4 is C10H5D4ClN4O2S . Its molecular weight is 288.75 .Physical And Chemical Properties Analysis
Sulfachlorpyridazine has a molar mass of 284.72 g·mol−1 . The density is 1.6±0.1 g/cm3, boiling point is 559.7±60.0 °C at 760 mmHg, and vapour pressure is 0.0±1.5 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Degradation of Sulfachlorpyridazine in Water Treatment
Sulfachlorpyridazine is frequently detected in water, posing a potential threat to human health . An ultraviolet/persulfate (UV-C/PS) advanced oxidation process has been utilized to remove sulfachlorpyridazine efficiently from groundwater . The degradation mechanism and kinetics were investigated by researching several key influencing factors . This application is crucial in the field of environmental science and water treatment.
Antibacterial Activity
Sulfachlorpyridazine has been used in the treatment of bacterial infections. It has shown activity against stationary phase B. burgdorferi, a bacterium that causes Lyme disease . The study of sulfachlorpyridazine’s antibacterial activity helps in the development of effective treatments for bacterial infections.
Pharmacokinetics
The pharmacokinetics of sulfachlorpyridazine has been studied in various organisms . Understanding the pharmacokinetics of a drug is essential for determining its dosage, route of administration, rate of absorption, and the time it takes to clear from the body .
Combination Therapy
Sulfachlorpyridazine has been studied in combination with other antibiotics for increased efficacy . For instance, four-drug combinations including dapsone, minocycline, cefuroxime, and azithromycin or rifampin showed better activity against B. burgdorferi than single-drug treatments .
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Sulfachlorpyridazine-d4 involves the replacement of four hydrogen atoms with deuterium atoms in the Sulfachlorpyridazine molecule. This can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-amino-2-pyridinesulfonamide", "Deuterium oxide", "Thionyl chloride", "Deuterated acetic anhydride", "Deuterated acetic acid", "Sodium bicarbonate", "Sodium hydroxide", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: Synthesis of 2,4-dichloro-5-(4-dimethylaminophenyl)-6-d2-pyrimidine", "React 4-amino-2-pyridinesulfonamide with thionyl chloride to form 4-chloro-2-pyridinesulfonamide", "React 4-chloro-2-pyridinesulfonamide with deuterated acetic anhydride and deuterated acetic acid to form 4-chloro-2-pyridinesulfonamide-d4", "React 4-chloro-2-pyridinesulfonamide-d4 with 4-dimethylaminobenzaldehyde and sodium bicarbonate in ethanol to form 2,4-dichloro-5-(4-dimethylaminophenyl)-6-d2-pyrimidine", "Step 2: Synthesis of Sulfachlorpyridazine-d4", "React 2,4-dichloro-5-(4-dimethylaminophenyl)-6-d2-pyrimidine with sodium hydroxide and deuterium oxide to form 2,4-dichloro-5-(4-dimethylaminophenyl)-6-d2-pyrimidine-d4", "React 2,4-dichloro-5-(4-dimethylaminophenyl)-6-d2-pyrimidine-d4 with sulfanilamide and hydrochloric acid to form Sulfachlorpyridazine-d4" ] } | |
CAS-Nummer |
1795037-54-5 |
Produktname |
Sulfachlorpyridazine-d4 |
Molekularformel |
C10H9ClN4O2S |
Molekulargewicht |
288.742 |
IUPAC-Name |
4-amino-N-(6-chloropyridazin-3-yl)-2,3,5,6-tetradeuteriobenzenesulfonamide |
InChI |
InChI=1S/C10H9ClN4O2S/c11-9-5-6-10(14-13-9)15-18(16,17)8-3-1-7(12)2-4-8/h1-6H,12H2,(H,14,15)/i1D,2D,3D,4D |
InChI-Schlüssel |
XOXHILFPRYWFOD-RHQRLBAQSA-N |
SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NN=C(C=C2)Cl |
Synonyme |
4-Amino-N-(6-chloro-3-pyridazinyl)-benzenesulfonamide-d4; 3-Chloro-6-sulfanilamidopyridazine-d4; Sulfaclorazina-d4; Sulfarene-d4. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9-[9-(4,4,5,5,5-Pentafluoropentylsulfanyl)nonylsulfanyl]nonan-1-ol](/img/structure/B589145.png)



![2-(4-methoxy-3-phenylmethoxyphenyl)-N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B589157.png)

![2-[4-(Benzyloxy)phenyl-3-methoxy-]-1-(1-pyrrolidinyl)-ethanone](/img/structure/B589159.png)


![2-[3-(Benzyloxy)phenyl-4-methoxy-]-1-(1-pyrrolidinyl)ethanone](/img/structure/B589164.png)